HC-067047 - 883031-03-6

HC-067047

Catalog Number: EVT-269388
CAS Number: 883031-03-6
Molecular Formula: C26H28F3N3O2
Molecular Weight: 471.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

HC-067047 is a synthetic compound classified as a transient receptor potential vanilloid 4 (TRPV4) channel antagonist. [] It is widely used in scientific research to investigate the role of TRPV4 channels in various physiological and pathological processes. []

GSK1016790A

  • Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is frequently used in research to investigate the physiological and pathological roles of TRPV4 channels. GSK1016790A activates TRPV4 channels, leading to calcium influx into cells, which then triggers various downstream signaling pathways.

4α-Phorbol 12,13-Didecanoate (4α-PDD)

  • Compound Description: 4α-Phorbol 12,13-didecanoate is another agonist of TRPV4 channels, often used in research to activate this channel. [, ] Similar to GSK1016790A, 4α-PDD induces calcium influx upon binding to TRPV4.

RN-1734

  • Compound Description: RN-1734 is another potent and selective antagonist of TRPV4 channels, exhibiting similar inhibitory effects to HC-067047. [, ] It blocks the activity of TRPV4, preventing calcium influx.

Ruthenium Red

  • Compound Description: Ruthenium red is a non-specific TRP channel blocker, exhibiting inhibitory effects on several TRP channels, including TRPV4. [, , , ] It is considered a broad-spectrum TRP channel blocker.

5,6-Epoxyeicosatrienoic acid (5,6-EET)

  • Compound Description: 5,6-Epoxyeicosatrienoic acid is an endogenous arachidonic acid metabolite that activates TRPV4 channels, contributing to intracellular calcium signaling. []
Overview

HC-067047 is a selective antagonist of the transient receptor potential vanilloid 4 channel, which is implicated in various physiological and pathological processes. This compound has gained attention for its potential therapeutic applications, particularly in cardiovascular diseases, cancer, and respiratory disorders. Its ability to modulate calcium signaling pathways makes it a significant focus of research in pharmacology and toxicology.

Source and Classification

HC-067047 was developed as part of a series of compounds aimed at inhibiting the transient receptor potential vanilloid 4 channel. It is classified as a pharmacological agent with specific activity against TRPV4 channels. The chemical structure of HC-067047 can be represented as:

\text{N 1S 1 4 2S 2 2 4 Dichlorophenyl sulfonyl amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide}

This classification places it within the broader category of ion channel blockers, which are crucial in regulating various cellular functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of HC-067047 involves multiple steps, including the formation of key intermediates through standard organic reactions such as amide coupling and sulfonylation. A typical synthetic route may include:

  1. Formation of the benzothiophene core: This involves cyclization reactions that form the thiophene ring.
  2. Amide bond formation: Reacting the thiophene derivative with an appropriate amine to introduce the piperazine moiety.
  3. Final modifications: Introducing substituents that enhance selectivity for TRPV4 channels.

Each step requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

HC-067047's molecular structure features a complex arrangement that includes a benzothiophene core, piperazine ring, and several functional groups that contribute to its pharmacological properties. Key data points include:

  • Molecular Formula: C_{19}H_{24}Cl_{2}N_{2}O_{4}S
  • Molecular Weight: Approximately 433.38 g/mol
  • 3D Structure: The compound exhibits a specific conformation that facilitates binding to the TRPV4 channel.

The spatial arrangement of atoms is critical for its interaction with biological targets, influencing its efficacy as an antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

HC-067047 undergoes several chemical reactions relevant to its mechanism of action. Key reactions include:

  1. Binding to TRPV4 Channels: HC-067047 selectively binds to the TRPV4 channel, inhibiting calcium influx.
  2. Cellular Effects: Inhibition leads to downstream effects on signaling pathways such as the phosphoinositide 3-kinase/Akt pathway, which is crucial for cell survival and proliferation.

Understanding these reactions is vital for elucidating how HC-067047 exerts its pharmacological effects.

Mechanism of Action

Process and Data

The primary mechanism by which HC-067047 operates involves blocking the TRPV4 channel, which plays a significant role in calcium homeostasis within cells. By inhibiting this channel, HC-067047 affects various signaling pathways:

  • Calcium Signaling: Reduced intracellular calcium levels lead to decreased activation of pro-survival kinases such as Akt and ERK1/2.
  • Apoptosis Regulation: The compound has been shown to decrease apoptosis in various cell types by modulating apoptotic pathways, particularly in cardiac myocytes during ischemia-reperfusion injury .

These mechanisms highlight HC-067047's potential in therapeutic applications targeting conditions like heart disease and cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HC-067047 exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

HC-067047 has been investigated for various scientific applications, including:

  1. Cardiovascular Research: Demonstrated cardioprotective effects during ischemia-reperfusion injury through modulation of calcium signaling pathways .
  2. Cancer Therapy: Shown to inhibit cell proliferation in various cancer cell lines by targeting the TRPV4 channel, thus affecting tumor growth dynamics .
  3. Respiratory Disorders: Research indicates potential benefits in managing airway inflammation and reflexes associated with asthma .

These applications underscore HC-067047's versatility as a research tool and therapeutic agent across multiple disciplines.

TRPV4 Antagonism Mechanisms of HC-067047

Structural Determinants of TRPV4 Selectivity

HC-067047 achieves high selectivity for TRPV4 channels through specific interactions with a unique binding pocket formed by transmembrane helices and linkers. Cryo-EM structural analyses reveal that the inhibitor binds at the base of the S1-S4 bundle, involving residues from the S2-S3 linker (xTRPV4-D542), S4 helix (xTRPV4-M583 and Y587), and S5 helix (xTRPV4-D609 and F613) [4] [6]. This binding site exhibits distinct structural features not conserved in other TRP channels, explaining HC-067047's specificity. Mutagenesis studies demonstrate that substitution of residue M583 with alanine in mouse TRPV4 substantially reduces HC-067047's inhibitory potency, confirming its critical role in binding formation [4]. Similarly, human TRPV4 neuropathic mutations occurring at this interface (e.g., R616Q) disrupt antagonist binding and are associated with channelopathies, highlighting the clinical relevance of this molecular site [6].

Table 1: Key Residues in TRPV4-HC-067047 Binding Pocket

Structural DomainResidue (xTRPV4)Functional RoleEffect of Mutation
S2-S3 LinkerD542Hydrogen bondingReduced binding affinity
S4 HelixM583Hydrophobic interactionIC50 increase >10-fold
S4 HelixY587π-π stackingDecreased inhibitory potency
S5 HelixD609Polar interactionImpaired antagonist binding
S5 HelixF613Van der Waals forcesLoss of channel inhibition

Species-Specific Inhibition Profiles (Human, Rat, Mouse TRPV4 Orthologs)

HC-067047 exhibits significant species-dependent pharmacological profiles, with the highest potency observed against mouse TRPV4 (IC₅₀ = 17 ± 3 nM), followed by human (IC₅₀ = 48 ± 6 nM) and rat orthologs (IC₅₀ = 133 ± 25 nM) [1] [8]. These differential sensitivities originate from sequence variations within the S4 helix and S2-S3 linker regions. Molecular docking simulations indicate that residue polymorphisms at position 583 (methionine in mice vs. leucine in rats) account for the 7.8-fold difference in IC₅₀ values between these orthologs [4]. Functionally, this translates to varied efficacy in disease models: in diabetic mice, HC-067047 (1 mg/kg, s.c.) significantly attenuated mechanical allodynia through mouse TRPV4 blockade [7], while higher concentrations were required to inhibit rat muscle mechanoreflex responses in ex vivo nerve preparation studies [1]. Such ortholog-specific profiles necessitate careful interpretation when translating rodent data to human therapeutic applications.

Table 2: Species-Specific Pharmacological Profiles of HC-067047

TRPV4 OrthologIC₅₀ ValueKey Differentiating ResidueExperimental Model
Mouse17 ± 3 nMM583 (S4 helix)Diabetic neuropathy model [7]
Human48 ± 6 nML586 (S4 helix)HEK293 calcium mobilization assay [4]
Rat133 ± 25 nML583 (S4 helix)Muscle mechanoreflex study [1]

Competitive vs. Non-Competitive Inhibition Dynamics

HC-067047 demonstrates complex inhibition kinetics, exhibiting characteristics of both competitive and non-competitive mechanisms depending on the activation stimulus. Against agonist-induced activation (e.g., 4α-PDD or GSK1016790A), HC-067047 acts primarily as a reversible competitive antagonist, evidenced by rightward shifts in concentration-response curves without reduction in maximal efficacy [4] [8]. Calcium imaging studies show complete inhibition of 4α-PDD (1 µM)-induced responses at HC-067047 concentrations ≥100 nM in human TRPV4-expressing cells [8]. However, for mechano-activated currents, HC-067047 displays non-competitive inhibition dynamics. In dorsal root ganglion neurons, HC-067047 (1 µM) reduced mechanically-activated currents by 65-80% without affecting stimulus thresholds, suggesting allosteric interference with mechanotransduction pathways rather than direct pore blockage [1]. Structural analyses reveal that HC-067047 binding induces a π-to-α helical transition in the S6 pore-forming helix, physically constricting the ion conduction pathway regardless of agonist binding status [6]. This dual mechanism enables broad-spectrum suppression of diverse TRPV4 activation modalities.

Allosteric Modulation of TRPV4 Channel Gating

HC-067047 binding induces allosteric conformational changes that stabilize TRPV4 in a closed state, thereby modulating channel gating dynamics. Cryo-EM structures of HC-067047-bound TRPV4 reveal a 15° clockwise rotation of the S1-S4 domain relative to the pore domain, tightening the central pore at the intracellular gate (residues I679 and M683) [6]. This twisting motion increases hydrophobic interactions between S6 helices, raising the energy barrier for pore dilation. Electrophysiological studies demonstrate that HC-067047 significantly increases the pressure threshold for channel activation by 45% in vascular endothelial cells and delays the onset kinetics of hypotonicity-induced currents by 3.2-fold [3] [7]. In cardiovascular regulation, this gating modulation translates to attenuated renal sympathetic nerve activity (ΔRSNA: P = 0.019) and reduced mean arterial pressure responses (ΔMAP: P = 0.002) during skeletal muscle mechanoreflex activation [1]. Similarly, in diabetic neuropathy models, this allosteric suppression of TRPV4 gating underlies HC-067047's ability to reverse mechanical allodynia without altering TRPV4 expression levels in sensory neurons [7]. The compound thus functions as a molecular stabilizer of the closed state, effectively raising the activation threshold for diverse stimuli including osmotic stress, mechanical stretch, and endogenous lipid mediators.

Properties

CAS Number

883031-03-6

Product Name

HC-067047

IUPAC Name

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide

Molecular Formula

C26H28F3N3O2

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33)

InChI Key

NCZYSQOTAYFTNM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

HC-067047; HC 067047; HC067047.

Canonical SMILES

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.